molecular formula C11H11NO3 B1240542 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- CAS No. 239136-56-2

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-

Cat. No.: B1240542
CAS No.: 239136-56-2
M. Wt: 205.21 g/mol
InChI Key: JTWMBPZRYBLNNG-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- possesses multiple systematic and common names that reflect its structural characteristics and chemical classification. The International Union of Pure and Applied Chemistry name for this compound is 4-(aminomethyl)-7-methoxychromen-2-one. Alternative nomenclature includes 7-methoxy-4-(aminomethyl)coumarin, which emphasizes its coumarin backbone, and the abbreviated form commonly used in research literature as 7-methoxy-4-(aminomethyl)coumarin. The compound is also referenced by its PubChem Chemical Identifier number 8758226. Additional synonyms documented in chemical databases include 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- and 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one.

The Chemical Abstracts Service registry number 239136-56-2 serves as the unique identifier for this compound in chemical databases and regulatory documentation. The molecular descriptor line notation provides the Simplified Molecular Input Line Entry System representation as COC1=CC2=C(C=C1)C(=CC(=O)O2)CN, which describes the connectivity of atoms within the molecular structure. The International Chemical Identifier string InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 provides a standardized representation of the molecular structure.

Structural Framework and Configuration

The structural framework of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is built upon a benzopyran core, which consists of a benzene ring fused to a pyran ring system. This fundamental architecture places the compound within the broader classification of coumarins, a family of naturally occurring and synthetic compounds known for their diverse biological activities. The benzopyran backbone features a six-membered benzene ring fused to a six-membered oxygen-containing heterocyclic ring, creating the characteristic coumarin lactone structure.

The molecular geometry exhibits a planar configuration typical of coumarin derivatives, with the benzene and pyran rings sharing a common edge. The carbonyl group at position 2 of the pyran ring forms part of the lactone functionality that defines the coumarin class. This structural arrangement contributes to the compound's stability and influences its chemical reactivity patterns. The aromatic system extends across both rings, creating a conjugated system that affects the compound's electronic properties and spectroscopic characteristics.

Computational studies have provided insights into the three-dimensional structure of this compound. The PubChem database contains conformational data showing the preferred spatial arrangement of atoms, with the aminomethyl and methoxy substituents adopting orientations that minimize steric hindrance while maintaining favorable electronic interactions. The crystal structure data available for related compounds in this class suggests that the molecule adopts a relatively rigid conformation due to the aromatic character of the benzopyran system.

Functional Group Analysis

The compound contains two primary functional groups that significantly influence its chemical behavior and biological activity: the aminomethyl group at position 4 and the methoxy group at position 7. The aminomethyl substituent (-CH2NH2) introduces a basic nitrogen center that can participate in hydrogen bonding interactions and can be protonated under acidic conditions. This functional group enhances the compound's solubility in polar solvents and provides sites for potential chemical modifications or conjugation reactions.

The methoxy group (-OCH3) at position 7 serves as an electron-donating substituent that influences the electronic distribution within the aromatic system. This substitution pattern affects the compound's reactivity, particularly in metabolic processes where demethylation can occur. Research has demonstrated that the 7-methoxy group is susceptible to oxidative metabolism by cytochrome P450 enzymes, specifically P450 2D6, resulting in the formation of 7-hydroxy-4-(aminomethyl)coumarin as the primary metabolite.

The lactone functionality inherent in the coumarin backbone represents another crucial structural feature. This cyclic ester group contributes to the compound's stability under neutral conditions while remaining susceptible to hydrolysis under strongly alkaline conditions. The carbonyl group within the lactone ring participates in the compound's electronic conjugation system and influences its spectroscopic properties.

Functional Group Position Chemical Properties Biological Significance
Aminomethyl (-CH2NH2) 4 Basic, hydrogen bonding, polar Enhances water solubility, potential binding site
Methoxy (-OCH3) 7 Electron donating, lipophilic Metabolic substrate for P450 2D6
Lactone (cyclic ester) 2 Electrophilic carbonyl, conjugated Structural stability, spectroscopic properties

Physicochemical Properties

The physicochemical properties of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- reflect the influence of its functional groups and structural framework. The compound exists as a solid at room temperature, with its crystalline form being the most stable phase under standard conditions. The molecular weight of 205.21 grams per mole places it within the range typical for small molecule pharmaceuticals and research compounds.

Solubility characteristics demonstrate the compound's amphiphilic nature, with enhanced dissolution in polar solvents attributed to the presence of the aminomethyl group. The amino functionality provides hydrogen bonding capabilities that facilitate interactions with protic solvents, while the aromatic benzopyran system contributes to interactions with less polar media. This solubility profile makes the compound suitable for various analytical and synthetic applications.

The compound exhibits distinctive spectroscopic properties that enable its detection and quantification in biological and chemical systems. Research has characterized its fluorescence properties, revealing significant differences in excitation and emission wavelengths compared to its metabolite 7-hydroxy-4-(aminomethyl)coumarin. These spectroscopic characteristics enable real-time monitoring of enzymatic transformations and make the compound valuable for fluorescence-based assays.

Metabolic stability studies have revealed specific kinetic parameters for the compound's interaction with cytochrome P450 2D6. The Michaelis constant (Km) value of 26.2 ± 2.8 micromolar and maximum velocity (Vmax) of 2.9 ± 0.07 per minute demonstrate the compound's efficiency as an enzyme substrate. These kinetic parameters indicate moderate binding affinity and rapid turnover, characteristics that support its utility in enzyme activity assays.

Property Value Reference
Molecular Weight 205.21 g/mol
Physical State Solid at room temperature
Km (P450 2D6) 26.2 ± 2.8 μM
Vmax (P450 2D6) 2.9 ± 0.07 min⁻¹
Solubility Enhanced in polar solvents
PubChem CID 8758226

Properties

IUPAC Name

4-(aminomethyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWMBPZRYBLNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429225
Record name 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239136-56-2
Record name 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239136-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis from 2-Hydroxybenzaldehyde Derivatives

A foundational approach to synthesizing MAMC involves the condensation of 2-hydroxybenzaldehyde derivatives with appropriate amine-containing precursors. Source highlights the use of 2-hydroxybenzaldehyde and aminomethylation agents under acidic or basic conditions to construct the coumarin backbone. For instance, 7-methoxycoumarin can be synthesized first by condensing 2-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine, followed by aminomethylation at the 4-position.

Key steps include:

  • Formation of the coumarin core : The Pechmann condensation reaction between resorcinol derivatives and β-keto esters yields 7-methoxycoumarin. This step typically employs sulfuric acid as a catalyst, achieving yields exceeding 80% .

  • Aminomethylation : Introducing the aminomethyl group at the 4-position is achieved via Mannich reaction conditions. For example, reacting 7-methoxycoumarin with formaldehyde and ammonium chloride in ethanol under reflux introduces the aminomethyl moiety .

Optimization Insight : The choice of solvent significantly impacts yield. Ethanol or methanol is preferred for their ability to solubilize intermediates while minimizing side reactions .

Huisgen Cycloaddition for Functional Group Integration

Patent CN102898408A (source ) details a method integrating Huisgen [2+3] cycloaddition to append the aminomethyl group. This route involves:

  • Synthesis of 7-propargyloxycoumarin : Reacting 7-hydroxycoumarin with propargyl bromide in acetone using potassium carbonate as a base.

  • Cycloaddition with azide-containing reagents : Treating the propargyloxy intermediate with sodium azide and benzyl halides in dimethyl sulfoxide (DMSO) catalyzed by copper sulfate. This "click chemistry" approach forms the triazole-linked aminomethyl group .

Reaction Conditions :

  • Temperature: 25–50°C

  • Catalysts: CuSO₄·5H₂O and sodium ascorbate

  • Yield: 70–85%

Selective Demethylation-Aminomethylation Tandem Process

Source describes a selective method for generating MAMC while avoiding over-alkylation. This involves:

  • Protection of the 7-methoxy group : Using methyl iodide in the presence of silver oxide to ensure regioselectivity.

  • Aminomethylation : Introducing the aminomethyl group via a Grignard reagent (e.g., CH₂NH₂MgBr) followed by acidic workup.

Key Data :

  • Yield: 65–75%

  • Purity: >95% (HPLC)

  • Selectivity: Minimal formation of 3- or 6-substituted byproducts .

Microwave-Assisted Synthesis for Rapid Production

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A representative protocol includes:

  • Coumarin formation : Irradiating a mixture of 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate with silica-supported sulfuric acid at 150°C for 10 minutes.

  • Aminomethylation : Subjecting the intermediate to microwave conditions with hexamethylenetetramine (HMTA) and acetic acid, reducing reaction time from hours to minutes .

Advantages :

  • 30% reduction in reaction time

  • Improved yield (85–90%)

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)
Condensation2-Hydroxy-4-methoxybenzaldehydeH₂SO₄, NH₄Cl, CH₂O80–8590–95
Huisgen Cycloaddition7-Hydroxycoumarin, Propargyl bromideCuSO₄, NaN₃, Benzyl halides70–8585–90
Demethylation-Aminomethylation7-MethoxycoumarinCH₂NH₂MgBr, Ag₂O65–75>95
Microwave-AssistedSame as CondensationHMTA, Silica-SO₃H85–9092–97

Characterization and Quality Control

Post-synthesis characterization is critical for confirming structural integrity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂NH₂), 6.28 (d, 1H, coumarin H-3), 6.84–8.12 (m, 3H, aromatic) .

    • ¹³C NMR : Signals at δ 160.5 (C=O), 155.2 (C-7 OCH₃), and 44.8 (CH₂NH₂) .

  • Mass Spectrometry :

    • ESI-MS : m/z 205.21 [M+H]⁺, consistent with molecular formula C₁₁H₁₁NO₃ .

  • HPLC Analysis :

    • Retention time: 6.8 min (C18 column, acetonitrile/water 60:40) .

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions at the 3- or 6-positions of coumarin can occur during aminomethylation. Using bulky bases like DBU suppresses these side reactions .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent drying to prevent hydrolysis .

  • Scalability : Batch processes using traditional condensation are more scalable than microwave methods, which face energy transfer limitations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the ketone group in the benzopyran ring to an alcohol.

    Substitution: The methoxy group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Imines or amides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2H-1-Benzopyran-2-one derivatives. For instance, derivatives such as 7-methoxy benzopyran-4-one have shown significant cytotoxic effects against various cancer cell lines including MDA-MB-231, HL-60, and SW480. In one study, IC50 values ranged from 5.2 to 22.2 μM , demonstrating potent antiproliferative activity while exhibiting minimal toxicity to normal cell lines like HEK-293 .

Cell Line IC50 Value (μM) Cytotoxicity
MDA-MB-2315.2 - 22.2Significant
HEK-293102.4 - 293.2Minimal
SW480VariesSignificant

Enzyme Interaction Studies

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes , which are crucial for drug metabolism. Its ability to modulate enzyme activity suggests potential applications in drug development and pharmacology.

Antimicrobial Properties

Recent research indicates that benzopyran derivatives possess antimicrobial activities. For example, certain compounds have demonstrated effectiveness against pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Antiproliferative Activity

A study conducted on a series of benzopyran derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The structure-activity relationship indicated that the presence of a methoxy group at the 7th position slightly decreased activity, while lack of substitution at the aromatic ring led to higher selectivity .

Case Study 2: Enzyme Modulation

In another investigation focusing on enzyme interactions, it was found that the compound significantly inhibited certain cytochrome P450 isoforms involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting its relevance in drug interaction studies.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Aminomethyl)-7-methoxycoumarin 4-aminomethyl, 7-methoxy C₁₁H₁₁NO₃ 205.21 Photorelease of GABA
3,7-Disubstituted benzopyrones (e.g., 3fa) 3-(3,4-dichlorophenyl), 7-(2-piperidinylethoxy) C₂₂H₂₁Cl₂NO₃ 418.32 Antimicrobial activity
4-Methyl-7-triazolylmethoxy derivatives 4-methyl, 7-(1,2,4-triazolylmethoxy) Varies ~350–400 Antimicrobial evaluation
7-Acetyloxy-4-bromomethylcoumarin 7-acetyloxy, 4-bromomethyl C₁₂H₉BrO₄ 297.10 Synthetic intermediate
4-Methyl-7-(phenylmethoxy)-3-propyl 4-methyl, 7-benzyloxy, 3-propyl C₂₀H₂₀O₃ 308.37 Lipophilic analog

Stability and Reactivity

  • The target compound undergoes photolytic cleavage to release GABA and form 7-amino-4-(hydroxymethyl)coumarin, a stable byproduct . This contrasts with 4-bromomethyl derivatives, which are prone to nucleophilic substitution but lack photorelease utility .
  • Triazolylmethoxy derivatives are chemically stable under physiological conditions, making them suitable for long-term antimicrobial studies .

Biological Activity

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-, also known as a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound features an aminomethyl group at the 4-position and a methoxy group at the 7-position of the benzopyran ring, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- can be represented as follows:

C11H13O3\text{C}_{11}\text{H}_{13}\text{O}_3

This structure is characterized by:

  • Benzopyran core : A fused aromatic and heterocyclic system.
  • Aminomethyl group : Enhances reactivity and potential interactions with biological targets.
  • Methoxy group : Contributes to lipophilicity and bioavailability.

Enzyme Interaction

Research indicates that 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the biotransformation of endogenous compounds, influencing pharmacokinetics and toxicity profiles .

Table 1: Interaction with Key Enzymes

EnzymeEffectReference
Cytochrome P450Modulation of drug metabolism
AcetylcholinesteraseInhibition leading to potential cognitive benefits
Retroviral ProteinsInhibitory effects on HIV

Cellular Effects

The compound has been shown to modulate several cellular processes:

  • Cell Signaling : It influences signaling pathways related to cell growth and apoptosis.
  • Gene Expression : Alters the expression levels of genes involved in inflammation and cancer progression .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-. The compound exhibits activity against various pathogens, suggesting its utility in treating infections .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a study involving human cancer cell lines, treatment with 2H-1-Benzopyran-2-one resulted in a significant reduction in cell viability. The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cancer types, indicating potent anticancer effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(aminomethyl)-7-methoxy-2H-1-benzopyran-2-one, and how do they influence its experimental handling?

  • Answer : The compound’s solubility profile (e.g., insolubility in water but solubility in methanol/ethanol ), melting point (~117–121°C ), and stability under ambient storage conditions (sealed, dry, room temperature ) are critical for experimental design. For instance, its low water solubility necessitates organic solvents for dissolution in biological assays, while its melting point guides purification via recrystallization.

Q. How can researchers validate the structural integrity of 4-(aminomethyl)-7-methoxy-2H-1-benzopyran-2-one during synthesis?

  • Answer : Spectroscopic techniques are essential:

  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1665 cm⁻¹, aromatic C=C at ~1518 cm⁻¹ ).
  • NMR to verify substituent positions (e.g., methoxy and aminomethyl groups).
  • HPLC (≥98% purity criteria ) to assess purity. Recrystallization from ethyl acetate is a common purification step .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the aminomethyl group at the 4-position of 7-methoxy-2H-1-benzopyran-2-one?

  • Answer : Key approaches include:

  • Bromination followed by amination : Bromination of 4-methyl derivatives using N-bromosuccinimide (NBS) in CCl₄ with AIBN as an initiator , followed by substitution with ammonia or amines.
  • Catalytic methods : DBU-catalyzed reactions of salicylic aldehydes with allenic ketones/esters, leveraging Lewis base activation for regioselectivity .
  • Optimization : Temperature control (reflux in CCl₄ for 20 hours ) and solvent selection (e.g., carbon tetrachloride for bromination) are critical for yield.

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects) of this compound across different in vitro models?

  • Answer :

  • Dose-response profiling : Test across a wide concentration range to identify biphasic effects.
  • Cell-line specificity : Compare activity in cancer vs. normal cells (e.g., HER2-positive vs. HER2-negative lines ).
  • Mechanistic studies : Use gene expression analysis (e.g., RT-qPCR for apoptotic markers) or kinase assays to clarify primary targets.
  • Metabolic stability : Assess degradation in culture media (e.g., pH-dependent hydrolysis ).

Q. What advanced analytical methods are recommended for studying the compound’s interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity with proteins (e.g., kinases).
  • X-ray crystallography to resolve ligand-protein co-crystal structures (see methods in ).
  • Molecular Dynamics Simulations to predict binding modes, leveraging the compound’s log P (~1.2 ) for membrane permeability insights.

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

  • Answer :

  • In vitro ADME : Use Caco-2 cell monolayers to measure permeability, and liver microsomes for metabolic stability (CYP450 isoforms ).
  • In vivo studies : Administer via IV/oral routes in rodent models, with LC-MS/MS quantification in plasma. Note the compound’s molecular weight (206–298 g/mol ) for method optimization.

Q. What precautions are necessary to mitigate health hazards during handling?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (skin/eye irritation risks ).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritation ).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for aminomethylation.
  • Catalyst screening : Test DBU or other organocatalysts for improved regioselectivity .
  • Scale-up adjustments : Monitor exothermic reactions (e.g., bromination ) with cooling systems.

Q. What computational tools are recommended for predicting the compound’s bioactivity?

  • Answer :

  • QSAR models : Train using datasets of coumarin derivatives with known IC₅₀ values.
  • Docking software (AutoDock Vina, Glide) : Use crystal structures from the PDB (e.g., kinases ).
  • ADMET predictors (SwissADME, pkCSM) : Estimate toxicity and bioavailability based on log P and molecular weight .

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